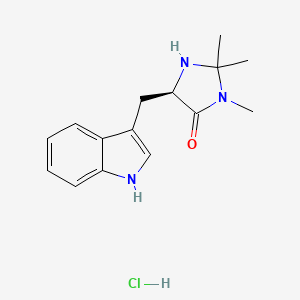
2-Hydroxyethanephosphonic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethanephosphonic Acid-d4 is a stable isotope-labeled compound, often used in scientific researchThe molecular formula of this compound is C₂H₃D₄O₄P, and it has a molecular weight of 130.07 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethanephosphonic Acid-d4 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The specific reaction conditions may vary depending on the desired level of deuteration and the starting materials used .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotope-labeled compounds. The production process involves the careful control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethanephosphonic Acid-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Scientific Research Applications
2-Hydroxyethanephosphonic Acid-d4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of phosphonic acids.
Biology: The compound is used in studies involving enzyme mechanisms and metabolic pathways.
Medicine: It serves as a tracer in pharmacokinetic studies to understand the distribution and metabolism of phosphonic acid derivatives.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxyethanephosphonic Acid-d4 involves its interaction with specific molecular targets and pathways. For example, in enzyme studies, the compound can act as a substrate or inhibitor, providing insights into enzyme function and regulation. The deuterium atoms in the compound can also influence reaction kinetics and mechanisms, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethanephosphonic Acid: The non-deuterated form of the compound.
Phosphonoacetic Acid: Another phosphonic acid derivative with similar chemical properties.
2-Hydroxyethylphosphonic Acid: A closely related compound with similar applications.
Uniqueness
2-Hydroxyethanephosphonic Acid-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The stable isotope labeling allows for precise quantification and tracing in various studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C2H7O4P |
|---|---|
Molecular Weight |
130.07 g/mol |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-hydroxyethyl)phosphonic acid |
InChI |
InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6)/i1D2,2D2 |
InChI Key |
SEHJHHHUIGULEI-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])P(=O)(O)O)O |
Canonical SMILES |
C(CP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)



![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)







